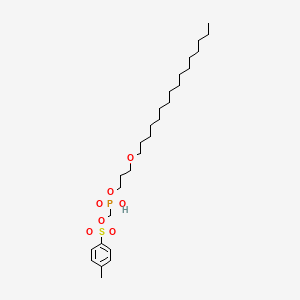
4-Chloro-3-methylbenzhydrazide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Chloro-3-methylbenzhydrazide involves the reaction of an appropriate chlorinated benzaldehyde with hydrazine hydrate. The chlorination step introduces the chlorine atom, and subsequent condensation with hydrazine forms the hydrazide. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Mesogenic Properties and Synthesis of Derivatives
4-Chloro-3-methylbenzhydrazide is a precursor in the synthesis of mesogenic compounds, including oxadiazoles and thiadiazoles, which exhibit enantiotropic nematic and smectic A mesophases. The study by Prajapati & Modi (2010) highlights the synthesis of rod-shaped and bent-shaped mesogenic derivatives from 4-methylbenzhydrazide, exploring the impact of heterocyclic moieties and terminal substituents on mesomorphism (Prajapati & Modi, 2010).
Antibacterial Activity of Hydrazone Compounds
Hydrazone compounds derived from 4-methylbenzhydrazide have demonstrated antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Lei et al. (2015) synthesized and characterized several hydrazone compounds, noting that those with Br-substituent groups exhibited the highest activity against these bacteria strains (Lei et al., 2015).
Enzyme Inhibition by Novel Heterocyclic Compounds
Bekircan, Ülker, & Menteşe (2015) investigated novel heterocyclic compounds derived from 4-chlorophenyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide for their lipase and α-glucosidase inhibitory activities. They found significant anti-lipase and anti-α-glucosidase activities in some of these compounds, suggesting potential therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Evaluation of 1,3,4-Oxadiazole Derivatives
Kumar et al. (2013) synthesized 1,3,4-oxadiazole derivatives containing the 5-chloro-2-methoxy benzohydrazide moiety and evaluated their antibacterial and antifungal activities. The study revealed that certain derivatives exhibited significant activity against tested microbial strains, indicating their potential as antimicrobial agents (Kumar et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-3-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-4-6(8(12)11-10)2-3-7(5)9/h2-4H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEWUFRISVRYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Carbonylhydrido[6-(di-t-butylphosphinomethylene)-2-(N,N-diethylaminomethyl)-1,6-dihydropyridine]ruthenium(II)](/img/structure/B3159681.png)







